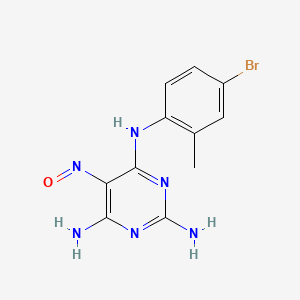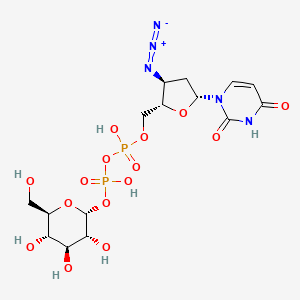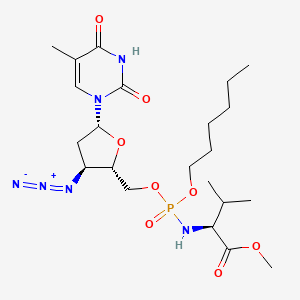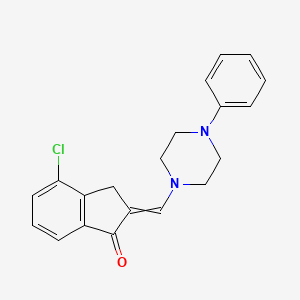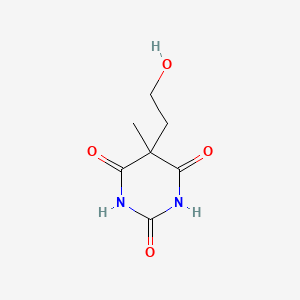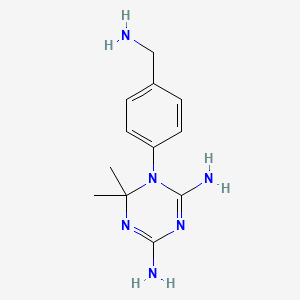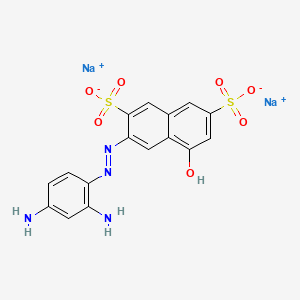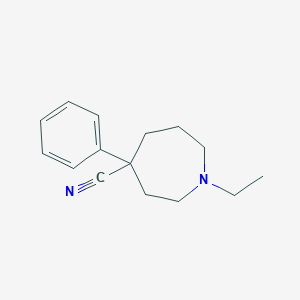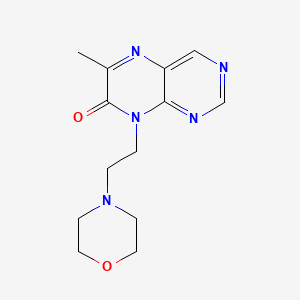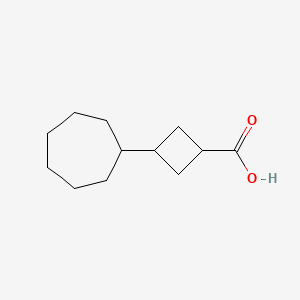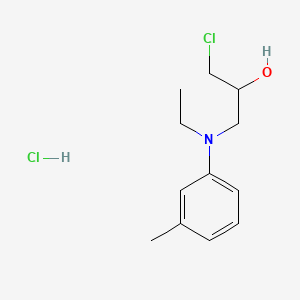
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H19Cl2NO. It is known for its unique structure, which includes a chloro group, an ethyl group, and a toluidino group attached to a propanol backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride typically involves the reaction of 1-chloro-2-propanol with N-ethyl-m-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the manufacture of specialty chemicals and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
- 1-Chloro-3-(N-methyl-m-toluidino)propan-2-ol hydrochloride
- 1-Chloro-3-(N-ethyl-p-toluidino)propan-2-ol hydrochloride
- 1-Chloro-3-(N-ethyl-o-toluidino)propan-2-ol hydrochloride
These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
68133-39-1 |
|---|---|
Molekularformel |
C12H19Cl2NO |
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
1-chloro-3-(N-ethyl-3-methylanilino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-3-14(9-12(15)8-13)11-6-4-5-10(2)7-11;/h4-7,12,15H,3,8-9H2,1-2H3;1H |
InChI-Schlüssel |
PAXNDVVNHBWLID-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(CCl)O)C1=CC=CC(=C1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




